trans-Dichlorobis(triethylphosphine)palladium(II)

Atomic Layer Deposition (ALD) Thin Films Volatility

trans-Dichlorobis(triethylphosphine)palladium(II) (CAS 28425-04-9) is a bench-stable pre-catalyst with electron-rich PEt₃ ligands, delivering superior reductive elimination rates and ligand exchange kinetics compared to triphenylphosphine analogs. It enables challenging cross-couplings (Suzuki, Heck, Stille) and hydrogenation/carbonylation where Pd(PPh₃)₄ fails. Isolable trans-dialkyl intermediates provide unmatched mechanistic control for multi-step synthesis. Lower sublimation temperature (20 °C advantage) makes it ideal for ALD in semiconductor manufacturing. Choose this catalyst for unique reactivity, substrate compatibility, and proven recyclability in high-value transformations.

Molecular Formula C12H30Cl2P2Pd
Molecular Weight 413.6 g/mol
Cat. No. B7780808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Dichlorobis(triethylphosphine)palladium(II)
Molecular FormulaC12H30Cl2P2Pd
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Pd+2]
InChIInChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2
InChIKeyULYNIEUXPCUIEL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Dichlorobis(triethylphosphine)palladium(II) (CAS 28425-04-9): A Foundational Palladium(II) Pre-Catalyst for Cross-Coupling and Beyond


trans-Dichlorobis(triethylphosphine)palladium(II) (CAS 28425-04-9) is a well-defined, square-planar palladium(II) coordination complex featuring two trans-configured triethylphosphine (PEt₃) ligands and two chloride ligands [1]. This compound serves as a versatile, bench-stable pre-catalyst for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki-Miyaura, Heck, and Stille cross-couplings, as well as hydrogenation and carbonylation . Its distinct steric and electronic profile, governed by the electron-rich and moderately bulky PEt₃ ligands, dictates a unique reactivity pattern compared to other palladium sources, particularly its ubiquitous triphenylphosphine (PPh₃) analogs. Understanding these differences is critical for selecting the optimal pre-catalyst for a given transformation.

Why 'Any Palladium-Phosphine Complex' Won't Work: The Case for Specificity in trans-Dichlorobis(triethylphosphine)palladium(II) Selection


The notion that all palladium-phosphine complexes are interchangeable is a common pitfall in synthetic planning. The identity of the phosphine ligand exerts a profound, and often non-linear, influence on the rate, selectivity, and even feasibility of catalytic transformations [1]. trans-Dichlorobis(triethylphosphine)palladium(II) occupies a distinct niche within this landscape. Its electron-rich triethylphosphine ligands, while not as bulky as tri-tert-butylphosphine (P(tBu)₃), confer significantly different properties compared to the more common triphenylphosphine (PPh₃) adducts. As detailed below, this translates to quantifiable differences in reductive elimination rates, ligand exchange kinetics, thermal stability, and substrate compatibility. Simply substituting PdCl₂(PPh₃)₂ or generating a catalyst in situ from Pd(OAc)₂ and PPh₃ may lead to drastically reduced yields, unwanted side-products, or complete reaction failure when the specific reactivity of the PEt₃ ligand is required [2].

Quantitative Differentiation of trans-Dichlorobis(triethylphosphine)palladium(II) Against Key Comparators


ALD Precursor Volatility Advantage: Lower Sublimation Temperature vs. cis-PdCl2(PMe3)2 Enables Efficient Thin-Film Deposition

In the context of Atomic Layer Deposition (ALD), precursor volatility is a critical performance metric. trans-PdCl₂(PEt₃)₂ is a volatile solid that sublimes under vacuum at 100–170 °C at 0.1 mbar. In direct comparison, the related cis-PdCl₂(PMe₃)₂ requires temperatures that are approximately 20 °C higher to achieve the same sublimation conditions [1]. This lower sublimation temperature of the trans-PEt₃ complex simplifies process engineering and can reduce thermal stress on sensitive substrates during film growth.

Atomic Layer Deposition (ALD) Thin Films Volatility

Divergent Reductive Coupling Outcome: 90% vs. >95% Yield of Biphenyl with PhLi Distinguishes PEt3 from PPh3 Complexes

The choice of phosphine ligand dramatically alters the outcome of reductive carbon-carbon coupling reactions. When reacted with PhLi, trans-PdCl₂(PEt₃)₂ yields the coupled product, biphenyl, in approximately 90% yield. In stark contrast, the analogous reaction with PdCl₂(PPh₃)₂ produces biphenyl in >95% yield [1]. This difference in yield, while both are high, is accompanied by a fundamental difference in mechanism and intermediate stability. The reaction with the PPh₃ complex proceeds via a transient, unstable dialkylpalladium intermediate that cannot be isolated, whereas the PEt₃ complex forms a stable, isolable trans-dialkyl species. The observed ease of reductive elimination follows the ligand basicity: PEt₃ < PPhMe₂ < PPh₂Me < PPh₃ [1].

Reductive Coupling Cross-Coupling Organolithium

Accelerated Ligand Exchange Kinetics: 10⁵-Fold Faster Substitution than Platinum(II) Analogues

The rate of ligand substitution is a key determinant of catalytic activity, particularly in steps involving oxidative addition and transmetalation. Palladium(II) complexes like trans-dichlorobis(triethylphosphine)palladium(II) exhibit ligand exchange kinetics that are approximately 10⁵ (100,000) times faster than their platinum(II) counterparts (e.g., trans-PtCl₂(PEt₃)₂) . This dramatic acceleration is attributed to the lower activation barrier for associative substitution pathways at the d⁸ palladium(II) center compared to the more inert platinum(II) center. The strong σ-donor capacity of the PEt₃ ligands further modulates this reactivity, influencing the trans effect and labilizing the chloride ligands.

Ligand Exchange Catalytic Activity Mechanism

Unique Ligand Effectiveness: Only the PEt3-Bearing Complex Catalyzes a Specific Chroman Nucleophile Addition

In a study of palladium-catalyzed reactions of 2-vinyl-2,3-dihydrobenzofurans and chroman with nucleophiles, it was demonstrated that for the reaction with 2-vinylchroman, only the palladium complex bearing the PEt₃ ligand was effective [1]. Other catalysts tested, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, failed to promote the desired transformation. This same ligand-specific effect was observed in the reaction of 2,3-dihydro-2-isopropenylbenzofuran with diethyl sodiomalonate, which led to a specific chromanone product [1].

Nucleophilic Addition Substrate Specificity Homogeneous Catalysis

Targeted Application Scenarios for trans-Dichlorobis(triethylphosphine)palladium(II) Based on Quantitative Performance Data


Atomic Layer Deposition (ALD) of Palladium Thin Films for Microelectronics

The lower sublimation temperature of trans-PdCl₂(PEt₃)₂ compared to cis-PdCl₂(PMe₃)₂ (a 20 °C advantage) makes it a more energy-efficient and substrate-friendly precursor for ALD processes . This is critical for depositing high-purity palladium films in semiconductor manufacturing, where precise thermal budgets must be maintained. Furthermore, the precursor has been demonstrated to be fully recyclable, with unused material recoverable from the exhaust line, offering a significant economic and environmental advantage for high-volume manufacturing .

Synthesis of Stable Dialkylpalladium(II) Intermediates for Mechanistic Studies or Stepwise Coupling

The ability of trans-PdCl₂(PEt₃)₂ to form stable, isolable trans-dialkyl complexes, such as trans-R₂Pd(PEt₃)₂, is a key differentiator from the PPh₃ analog . This makes it an invaluable reagent for fundamental mechanistic investigations where the characterization of organometallic intermediates is required. In a synthetic context, this stability allows for the isolation and subsequent use of these intermediates in more complex, multi-step coupling sequences, offering a level of control not possible with more labile catalyst systems.

Ligand-Specific Activation of Unreactive Substrates like 2-Vinylchroman

For chemists encountering substrate classes that are unresponsive to common catalysts like Pd(PPh₃)₄, trans-dichlorobis(triethylphosphine)palladium(II) offers a demonstrated solution. Its unique effectiveness in promoting the nucleophilic addition to 2-vinylchroman, where other palladium sources fail, highlights its utility in overcoming challenging transformations in the synthesis of complex heterocycles . This is particularly relevant in medicinal chemistry, where the efficient construction of diverse, oxygen-containing scaffolds is a common goal.

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